N-(2,2-dimethyloxan-4-yl)-2,4-difluoropyridine-3-carboxamide
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Overview
Description
N-(2,2-dimethyloxan-4-yl)-2,4-difluoropyridine-3-carboxamide: is a chemical compound that belongs to the class of carboxamides This compound is characterized by the presence of a pyridine ring substituted with two fluorine atoms and a carboxamide group, along with a dimethyloxane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-dimethyloxan-4-yl)-2,4-difluoropyridine-3-carboxamide typically involves the reaction of 2,4-difluoropyridine-3-carboxylic acid with 2,2-dimethyloxan-4-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: N-(2,2-dimethyloxan-4-yl)-2,4-difluoropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atoms in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-(2,2-dimethyloxan-4-yl)-2,4-difluoropyridine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,2-dimethyloxan-4-yl)-2,4-difluoropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of fluorine atoms enhances its binding affinity and selectivity towards the target molecules. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- N-(2,2-dimethyloxan-4-yl)-2,2-dimethylmorpholine-4-sulfonamide
- N-(2,2-dimethyloxan-4-yl)-2-(4-methylazepan-1-yl)-2-oxoacetamide
- 3-(2,2-dimethyloxan-4-yl)-4-methylpentanenitrile
Comparison: N-(2,2-dimethyloxan-4-yl)-2,4-difluoropyridine-3-carboxamide is unique due to the presence of the pyridine ring with two fluorine atoms, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit higher binding affinity and selectivity towards certain molecular targets, making it a valuable compound in scientific research.
Properties
IUPAC Name |
N-(2,2-dimethyloxan-4-yl)-2,4-difluoropyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2O2/c1-13(2)7-8(4-6-19-13)17-12(18)10-9(14)3-5-16-11(10)15/h3,5,8H,4,6-7H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCIPHZCDQJLFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)NC(=O)C2=C(C=CN=C2F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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